molecular formula C22H27N3O4 B11565048 N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide

N-(4-{[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)heptanamide

Cat. No.: B11565048
M. Wt: 397.5 g/mol
InChI Key: BDNOJMXVRDXQOL-HZHRSRAPSA-N
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Description

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. One common method involves reacting 4-aminobenzoylhydrazone with salicylaldehyde under controlled conditions . The reaction is usually carried out in an ethanol solvent with a catalytic amount of acid to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification through column chromatography. The use of automated reactors and precise control of reaction conditions are essential to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the compound’s aromatic rings can interact with biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE
  • N-(4-{N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE

Uniqueness

N-(4-{N’-[(E)-(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)HEPTANAMIDE is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its ability to form stable complexes and interact with biological targets .

Properties

Molecular Formula

C22H27N3O4

Molecular Weight

397.5 g/mol

IUPAC Name

4-(heptanoylamino)-N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C22H27N3O4/c1-3-4-5-6-7-21(27)24-18-10-8-16(9-11-18)22(28)25-23-15-17-14-19(29-2)12-13-20(17)26/h8-15,26H,3-7H2,1-2H3,(H,24,27)(H,25,28)/b23-15+

InChI Key

BDNOJMXVRDXQOL-HZHRSRAPSA-N

Isomeric SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC(=C2)OC)O

Canonical SMILES

CCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC(=C2)OC)O

Origin of Product

United States

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